(2-Phenoxybenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O It is a derivative of hydrazine, featuring a phenoxybenzyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5OCH2C6H4Cl+NH2NH2⋅H2O→C6H5OCH2C6H4NHNH2⋅HCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxybenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The phenoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction may produce simpler hydrazine derivatives.
Scientific Research Applications
(2-Phenoxybenzyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Phenoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenoxybenzyl group may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- Benzylhydrazine hydrochloride
- Phenoxyhydrazine hydrochloride
Uniqueness
(2-Phenoxybenzyl)hydrazine hydrochloride is unique due to the presence of both phenoxy and benzyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(2-phenoxyphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12;/h1-9,15H,10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIWJGMRHQFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.